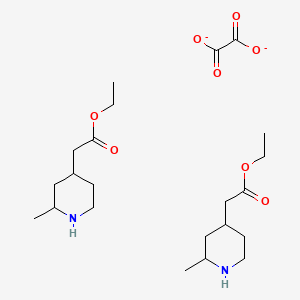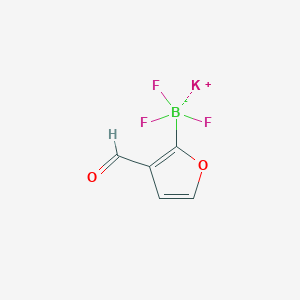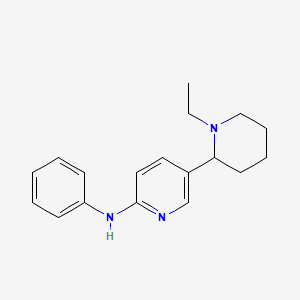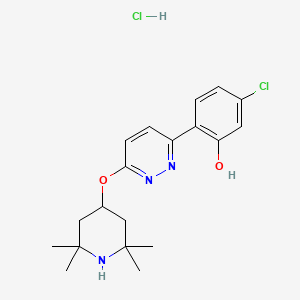
A-(4-Chlorophenyl)acrylophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-(4-Chlorophenyl)acrylophenone, also known as 4-Chlorochalcone, is a chalcone derivative with the molecular formula C15H11ClO and a molecular weight of 242.7 g/mol . This compound is characterized by the presence of a chloro group at the para position of the phenyl ring, which imparts unique chemical and physical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: A-(4-Chlorophenyl)acrylophenone can be synthesized through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature, followed by recrystallization to purify the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction mixture is continuously monitored and controlled to maintain optimal conditions, and the final product is isolated through filtration and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: A-(4-Chlorophenyl)acrylophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorophenylpropanol.
Substitution: 4-Chlorophenyl-substituted amines or thiols.
Applications De Recherche Scientifique
A-(4-Chlorophenyl)acrylophenone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of A-(4-Chlorophenyl)acrylophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . Additionally, the compound’s ability to undergo conjugate addition reactions with nucleophiles contributes to its biological activity .
Comparaison Avec Des Composés Similaires
- 4-Chlorobenzylidene acetophenone
- 4-Chlorostyrylphenylketone
- 4-Chlorochalcone
Comparison: A-(4-Chlorophenyl)acrylophenone is unique due to its specific substitution pattern and reactivity. Compared to other chalcone derivatives, it exhibits distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C15H11ClO |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c1-11(12-7-9-14(16)10-8-12)15(17)13-5-3-2-4-6-13/h2-10H,1H2 |
Clé InChI |
JCNDIKPMRXZJCF-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)



![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)

![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)



![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)

![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)

